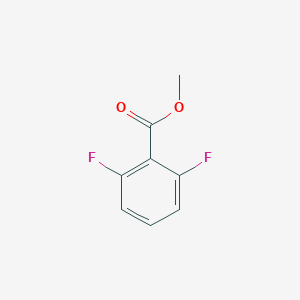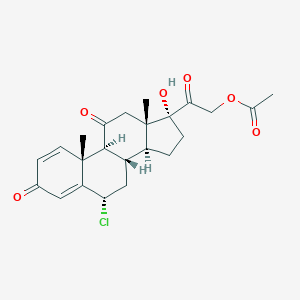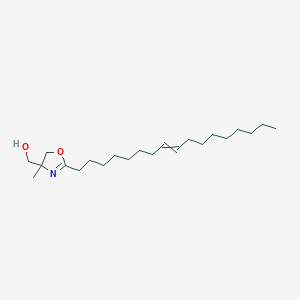
trigermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trigermane is a chemical compound composed of three germanium atoms bonded together. It is a relatively new compound that has gained attention in the scientific community due to its potential applications in various fields such as electronics, materials science, and nanotechnology. Trigermane is a highly reactive compound that can be synthesized using different methods.
Mechanism of Action
The mechanism of action of trigermane is not yet fully understood. However, it is believed that trigermane acts by forming strong covalent bonds with other atoms and molecules, which makes it an excellent candidate for use in various applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of trigermane. However, it has been found to be relatively non-toxic and non-carcinogenic, making it a potentially safe compound for use in various applications.
Advantages and Limitations for Lab Experiments
The advantages of using trigermane in lab experiments include its high reactivity, which makes it an excellent candidate for use in various chemical reactions. Additionally, trigermane is relatively easy to synthesize, making it a cost-effective compound for use in research. However, the limitations of using trigermane in lab experiments include its high reactivity, which can make it difficult to handle and store safely.
Future Directions
There are several future directions for research on trigermane. One potential area of research is the development of new synthetic methods for producing trigermane. Additionally, research could focus on the use of trigermane in the development of new materials for use in various applications. Finally, research could focus on the potential use of trigermane in medical applications, such as drug delivery and imaging.
Conclusion:
In conclusion, trigermane is a highly reactive chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action is not yet fully understood. Trigermane has been found to be relatively non-toxic and non-carcinogenic, making it a potentially safe compound for use in various applications. There are several future directions for research on trigermane, including the development of new synthetic methods and the use of trigermane in the development of new materials and medical applications.
Synthesis Methods
Trigermane can be synthesized using various methods, including the reaction of germanium with lithium aluminum hydride, the reaction of germanium with sodium borohydride, and the reaction of germanium with sodium boron hydride. The most commonly used method for synthesizing trigermane is the reaction of germanium with lithium aluminum hydride.
Scientific Research Applications
Trigermane has been extensively studied for its potential applications in various fields such as electronics, materials science, and nanotechnology. It has been found to be an excellent candidate for use in electronic devices due to its high electron mobility and low electron affinity. Trigermane has also been studied for its potential use in the development of new materials, such as high-performance ceramics and semiconductors.
properties
CAS RN |
14691-44-2 |
|---|---|
Product Name |
trigermane |
Molecular Formula |
Ge3H8 |
Molecular Weight |
226 g/mol |
InChI |
InChI=1S/2GeH3.GeH2/h2*1H3;1H2 |
InChI Key |
WKUCITQAVDZGQR-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2] |
Canonical SMILES |
[GeH3].[GeH3].[GeH2] |
synonyms |
trigermane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



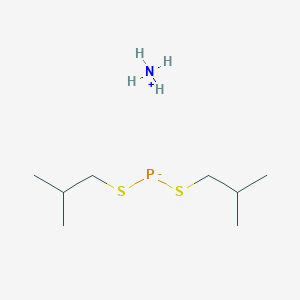
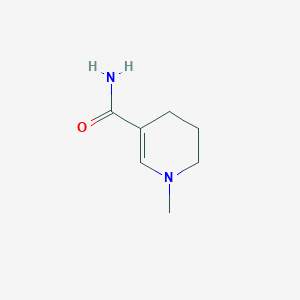

![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)


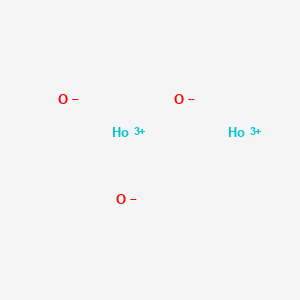

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
